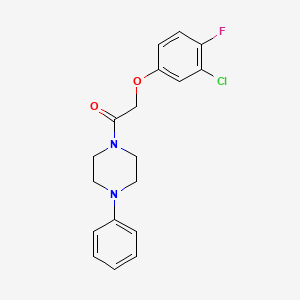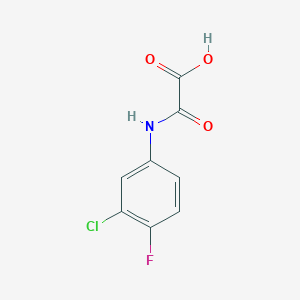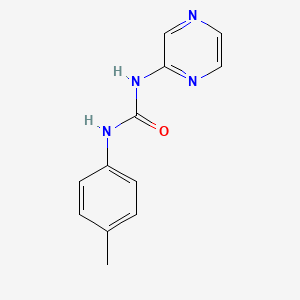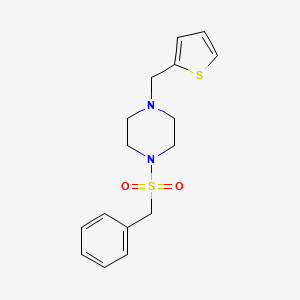
2-(3-Chloro-4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorophenol and 4-phenylpiperazine.
Reaction Conditions: The phenol is first reacted with an appropriate alkylating agent to introduce the ethanone group. This is followed by a nucleophilic substitution reaction with 4-phenylpiperazine.
Catalysts and Solvents: Common catalysts include bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or piperazine rings.
Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: Halogen atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved might be related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(3-Chloro-4-fluorophenoxy)-1-(4-benzylpiperazin-1-yl)ethanone
Uniqueness
2-(3-Chloro-4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the specific combination of its phenoxy and piperazine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H18ClFN2O2 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-12-15(6-7-17(16)20)24-13-18(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
QFGWCXRAGPAIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B10971427.png)



![2-({4-(2-methoxyethyl)-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10971466.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971467.png)
![1-(1-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10971475.png)
![N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971486.png)
![4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10971490.png)
![2-{5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971495.png)
![2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971500.png)

